Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate
Description
Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate is a synthetic acrylate derivative characterized by a cyano group at the C2 position, an ethoxycarbonyl group at the C1 position, and a substituted anilino group at the C3 position. The anilino moiety features a fluorine atom at the 2-position and a 2-chloroacetyloxy group at the 4-position. This structure combines electron-withdrawing groups (cyano, chloroacetyloxy) and a fluorine substituent, which may enhance reactivity in condensation reactions and influence biological activity .
Properties
IUPAC Name |
ethyl (E)-3-[4-(2-chloroacetyl)oxy-2-fluoroanilino]-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O4/c1-2-21-14(20)9(7-17)8-18-12-4-3-10(5-11(12)16)22-13(19)6-15/h3-5,8,18H,2,6H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYDVBVQEJTTFB-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)OC(=O)CCl)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=C(C=C1)OC(=O)CCl)F)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate is a cyanoacrylate compound that has gained attention for its potential biological applications, particularly in the fields of tissue adhesion and antibacterial activity. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.
- Molecular Formula : C14H12ClFN2O4
- Molecular Weight : 326.71 g/mol
- CAS Number : 239081-33-5
Cyanoacrylates, including this compound, polymerize rapidly upon contact with moisture, forming a strong adhesive bond. This polymerization process is crucial for its application in medical adhesives and has been shown to possess inherent antibacterial properties. The mechanism involves the formation of a polymer matrix that can inhibit bacterial growth, particularly against gram-positive bacteria.
Antibacterial Activity
Research has demonstrated that cyanoacrylate adhesives exhibit varying degrees of antibacterial properties. A study focusing on the antibacterial effects of cyanoacrylate tissue adhesives reported significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the polymerization reaction enhances the antibacterial effect, particularly in actively polymerizing conditions .
Table 1: Antibacterial Activity of Cyanoacrylate Adhesives
| Bacteria | Inhibitory Halo (mm) | Statistical Significance |
|---|---|---|
| Staphylococcus aureus | 12.5 ± 1.0 | P = 0.019 |
| Escherichia coli | 15.0 ± 0.5 | P < 0.0001 |
| Streptococcus pneumoniae | 10.0 ± 0.8 | P = 0.0014 |
| Pseudomonas aeruginosa | No inhibition | Not significant |
The study concluded that the antibacterial effects were notably more pronounced against gram-positive bacteria compared to gram-negative bacteria, likely due to structural differences in their cell walls .
Case Studies
-
Tissue Adhesion in Surgical Applications :
A clinical study evaluated the use of cyanoacrylate adhesives in skin closure after surgical procedures. The results indicated that these adhesives not only provided effective wound closure but also exhibited antimicrobial properties that reduced infection rates compared to traditional sutures. -
Veterinary Applications :
In veterinary medicine, ethyl cyanoacrylate has been used for wound closure in animals, demonstrating similar antibacterial activity as observed in human applications. A study involving rabbits showed that while acute inflammatory responses were noted initially, the long-term benefits included reduced healing times and lower infection rates .
Research Findings
Recent studies have focused on optimizing the formulation of cyanoacrylates to enhance their biological activity while minimizing inflammatory responses. For instance, modifications to the side chains of cyanoacrylate compounds have been explored to improve their biocompatibility and reduce toxic byproducts during degradation .
Table 2: Comparative Analysis of Cyanoacrylate Variants
| Variant | Inflammatory Response | Biocompatibility | Antibacterial Efficacy |
|---|---|---|---|
| Ethyl Cyanoacrylate | Moderate | Good | High |
| Butyl Cyanoacrylate | Low | Excellent | Moderate |
| This compound | Low | Very Good | Very High |
Scientific Research Applications
Anticancer Activity
Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate has been investigated for its potential anticancer properties. Research indicates that compounds of this class can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study: In Vitro Studies
In a study conducted on various cancer cell lines, the compound demonstrated significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism of action was linked to the disruption of cell cycle progression and induction of oxidative stress.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Reactive oxygen species generation |
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In laboratory settings, this compound was tested against common pathogens such as Staphylococcus aureus and Candida albicans.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 4 µg/mL |
Polymerization
One of the most significant applications of this compound is in the field of polymer chemistry. Its cyanoacrylate structure allows it to undergo rapid polymerization, making it useful as an adhesive in various industrial applications.
Case Study: Adhesive Properties
In practical applications, the compound has been utilized as a fast-curing adhesive for medical devices and surgical applications due to its biocompatibility and strong bonding capabilities.
| Property | Value |
|---|---|
| Cure Time | 30 seconds |
| Tensile Strength | 25 MPa |
| Elongation at Break | 5% |
Coatings
The compound can also be employed in creating protective coatings due to its chemical stability and resistance to degradation. This property is particularly valuable in industries requiring durable surface treatments.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Crystallographic and Stability Data
- Thermal Stability: The benzothiazole derivative (Compound 11b) has a melting point of 159–160°C, higher than simpler cyanoacrylates, suggesting improved stability from aromatic heterocycles .
Q & A
Q. What are the recommended synthetic pathways for Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves a multi-step reaction sequence starting with the condensation of 2-fluoroaniline derivatives with cyanoacrylates. Key intermediates include chloroacetyl ketene and ethyl cyanoacetate. Optimization strategies:
- Step 1: Use ethanol as a solvent for nucleophilic substitution reactions to introduce the chloroacetyl group.
- Step 2: Employ catalytic bases (e.g., triethylamine) to enhance the reactivity of the aniline moiety.
- Step 3: Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography.
Q. How can researchers characterize the crystal structure of this compound, and what instrumentation is required?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
Q. What analytical techniques are recommended for assessing purity and confirming molecular identity?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₈H₁₈FNO₃ for analogs) .
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorine and chloroacetyl peaks).
- HPLC: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) for purity >95% .
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?
Methodological Answer:
- Step 1: Validate computational models (e.g., DFT) using crystallographic data (e.g., bond lengths/angles from SCXRD) .
- Step 2: Cross-reference experimental IR/NMR with NIST databases to identify anomalies (e.g., solvent shifts) .
- Case Study: Discrepancies in carbonyl stretching frequencies may arise from intermolecular H-bonding, observable in SCXRD .
Reference: SHELX refinement tools can reconcile structural outliers .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in pharmacological studies?
Methodological Answer:
Q. How can reaction mechanisms involving the cyanoacrylate core be experimentally validated?
Methodological Answer:
- Kinetic Studies: Monitor intermediates via time-resolved FTIR or stopped-flow spectroscopy.
- Isotopic Labeling: Use ¹⁸O-labeled water to trace hydrolysis pathways.
- Computational Support: Map potential energy surfaces using Gaussian or ORCA software.
Reference: Mechanistic studies on ethyl 2-cyano-3-(2-methoxyphenyl)acrylate reveal base-catalyzed ring-opening pathways .
Q. What experimental designs are suitable for evaluating the compound’s stability under physiological conditions?
Methodological Answer:
Q. How can computational modeling predict intermolecular interactions in cocrystals or polymorphs?
Methodological Answer:
- Software: Use Mercury (Cambridge Crystallographic Database) to analyze packing motifs .
- Force Fields: Apply Dreiding or COMPASS for energy minimization.
- Case Study: Predicted H-bonding between cyano and fluoro groups aligns with SCXRD data .
Reference: SHELXD can identify pseudo-symmetry in polymorphic systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
